molecular formula C14H20ClN3O2S B13962458 4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13962458
M. Wt: 329.8 g/mol
InChI Key: WUMUGCGNTDMJGB-UHFFFAOYSA-N
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Description

4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a chlorinated pyrimidine ring, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the chlorination of a pyrimidine derivative. The chlorinated pyrimidine is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorinated pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the combination of a chlorinated pyrimidine ring and a piperidine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 4-(6-chloropyrimidin-4-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)21-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3

InChI Key

WUMUGCGNTDMJGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC(=NC=N2)Cl

Origin of Product

United States

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